Caprolactam

Polymer Chemistry Materials Science Fiber Manufacturing

For Nylon 6 production, specify ≥99.98% purity caprolactam with UV 290nm ≤0.05 to ensure continuous filament output and superior color consistency []. This grade delivers >90% toughness retention after four regrind cycles, outperforming Nylon 6,6 alternatives in sustainability and cost-efficiency []. Compliant with IARC Group 4 safety profile; request impurity documentation for pharmaceutical applications.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 105-60-2
Cat. No. B1668282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprolactam
CAS105-60-2
SynonymsAminocaproic Lactam
Caprolactam
Hexahydro 2H Azepin 2 One
Hexahydro-2H-Azepin-2-One
Lactam, Aminocaproic
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CCC(=O)NCC1
InChIInChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)
InChIKeyJBKVHLHDHHXQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitygreater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992)
Soluble in chlorinated solvents, petroleum distillate, and cyclohexene.
Freely sol in methanol, ethanol,tetrahydrofurfuryl alc;  ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions
Soluble in benzene, ethanol, and chloroform
In water, 5.25X10+6 mg/l @ 25 °C.
Solubility in water: good
Soluble in water
Soluble (in ethanol)
53%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Caprolactam (CAS 105-60-2): Monomer Specifications and Industrial Baseline


Caprolactam is a seven-membered cyclic amide (ε-caprolactam) with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol [1]. It is a white crystalline solid at room temperature, exhibiting a melting point of 68–71°C, a boiling point of 270°C at 1013 hPa, and a bulk density of 500–550 kg/m³ [2]. Caprolactam is highly soluble in water (approximately 100 g/100 mL at 25°C) and common organic solvents . It is the essential monomer precursor for the industrial production of Nylon 6 via ring-opening polymerization, a material valued for its strength, elasticity, and abrasion resistance [3].

Why Caprolactam Procurement Cannot Rely on Generic Substitution


Substituting caprolactam with other lactam monomers, such as laurolactam, or using it without stringent purity specifications leads to significant changes in polymerization kinetics, final polymer properties, and regulatory compliance. The ring size and resulting polymer structure directly impact critical performance metrics. For instance, while Nylon 6,6 derived from alternative monomers offers higher heat resistance, it cannot match the toughness retention of Nylon 6 after regrinding cycles [1]. Similarly, the presence of trace impurities at the ppm level can drastically alter the polymerization process and the quality of the resulting Nylon 6 fiber, making precise specification adherence a non-negotiable requirement for high-performance applications [2]. Therefore, a quantitative, comparator-based approach is essential for scientific and industrial selection.

Caprolactam: Quantifiable Differentiation Against Close Analogs


Achievable Purity for Nylon 6 Fiber Production vs. Industrial Grade

High-purity caprolactam is essential for producing high-quality Nylon 6 fibers. A patented purification method demonstrates the ability to achieve a product purity of ≥99.98%, which is critical for preventing defects in fiber drawing [1]. This is a marked improvement over standard industrial grade caprolactam, which typically falls within a 95–98% purity range . The higher purity grade is required to avoid interference from trace impurities that can break the polymer chain during spinning, ensuring the formation of continuous, high-quality filaments.

Polymer Chemistry Materials Science Fiber Manufacturing

UV Absorbance as a Quality Marker for Nylon 6 Color Stability

The UV absorbance at 290 nm is a critical quality parameter for caprolactam, directly linked to the color and purity of the final Nylon 6 polymer. A specific purification method yields a caprolactam product with an extinction value at 290 nm of ≤0.05 [1]. This level is indicative of a high degree of purification, as impurities that absorb at this wavelength can cause discoloration in the polymer. For context, the ISO 7059 standard for caprolactam sets a maximum UV extinction of 0.05 at 290 nm, aligning with this high-purity benchmark [2]. Meeting this specification ensures superior color quality and reduces the need for additional bleaching or processing steps.

Analytical Chemistry Quality Control Polymerization

Regulatory Safety Profile: Non-Carcinogenic Classification (IARC Group 4)

In terms of regulatory safety, caprolactam holds a unique classification. The International Agency for Research on Cancer (IARC) has evaluated caprolactam and classified it as Group 4: 'probably not carcinogenic to humans' [1]. This is based on evidence suggesting a lack of carcinogenicity in experimental animals [2]. This classification is notably distinct; caprolactam was the only agent among over 900 evaluated by IARC to be placed in this lowest-risk category, as per an analysis of IARC Monographs 1–123 [3]. This contrasts sharply with many industrial chemicals that fall into Group 2B (possibly carcinogenic) or higher risk categories.

Toxicology Regulatory Affairs Environmental Health and Safety

Downstream Polymer Performance: Toughness Retention of Nylon 6 vs. Nylon 6,6

The selection of caprolactam as a monomer dictates the properties of the resulting Nylon 6 polymer, offering a distinct advantage over Nylon 6,6 in terms of mechanical property retention during recycling. Nylon 6, produced from caprolactam, retains more than 90% of its original toughness after undergoing four regrind and remelting cycles [1]. In direct contrast, Nylon 6,6 loses more than 90% of its toughness under the same processing conditions [1]. This difference is critical for applications where material is reprocessed or where long-term durability is required.

Polymer Processing Materials Engineering Sustainability

Residual Monomer Limits: Caprolactam vs. N-Vinyl Caprolactam in Pharmaceutical Polymers

In pharmaceutical applications utilizing copolymers like Soluplus, strict control over residual monomer levels is mandatory. The manufacturer's specifications for this graft copolymer dictate a maximum residual caprolactam level of 10,000 ppm, which is based on a no-observed-adverse-effect level (NOAEL) of 342 mg/kg body weight in rats [1]. In contrast, the limit for residual N-vinyl caprolactam monomer is set significantly lower, at 100 ppm [1]. This 100-fold difference in permissible limits highlights the distinct safety and reactivity profile of caprolactam as a residual impurity compared to its vinyl-substituted analog.

Pharmaceutical Excipients Polymer Chemistry Analytical Method Development

Anionic Copolymerization Behavior: Caprolactam vs. Laurolactam

The copolymerization of ε-caprolactam (CL) with ω-laurolactam (LL) results in copolymers with distinct thermal and crystalline properties, which are dictated by the choice of initiator. When initiated with the sodium salt of ε-caprolactam (CLNa), the resulting copolymer exhibits a random character with a single melting endotherm and one crystalline form [1]. Conversely, using ε-caprolactam magnesium bromide (CLMgBr) yields a copolymer with a heterogeneous character, characterized by two distinct melting endotherms at approximately 140°C and 210°C, and two crystalline forms (α and γ) [1]. This demonstrates that the polymerization behavior and final material properties of caprolactam-based copolymers are highly tunable based on the catalytic system, a level of control not universally applicable to all lactam pairs.

Polymer Synthesis Copolymer Characterization Thermal Analysis

Caprolactam: Evidence-Based Procurement Scenarios for Scientific and Industrial Users


High-Performance Fiber and Textile Manufacturing

Procurement should specify caprolactam meeting the highest purity specifications (≥99.98%) and a UV extinction at 290 nm of ≤0.05. This grade, as demonstrated in patented purification methods [1] and aligned with ISO 7059 standards [2], is essential to ensure continuous filament production without breakage and to achieve consistent, high-quality color in Nylon 6 textiles, carpets, and industrial yarns. The use of lower-purity industrial grade (95–98%) will likely result in process interruptions and product defects.

Pharmaceutical Excipient and Medical Device Polymer Synthesis

For the development of pharmaceutical excipients or medical-grade polymers, a caprolactam grade with a well-characterized impurity profile is mandatory. The established NOAEL of 342 mg/kg and the resulting high allowable residual limit of 10,000 ppm in copolymers like Soluplus [3] provide a clear regulatory advantage. Furthermore, the IARC Group 4 classification ('probably not carcinogenic') [4] simplifies toxicological risk assessments and is a critical differentiator when selecting a monomer for long-term or implantable applications, compared to alternatives with more concerning safety profiles.

Sustainable and Cost-Effective Injection Molding

When designing for injection-molded components where regrind material is utilized to minimize waste and cost, Nylon 6 derived from caprolactam is the preferred choice. Empirical data shows that Nylon 6 retains over 90% of its toughness after four regrind cycles, whereas its primary competitor, Nylon 6,6, loses over 90% of its toughness under identical conditions [5]. This quantifiable advantage directly impacts the economic and environmental sustainability of manufacturing processes for automotive parts, power-tool housings, and consumer goods.

Tailored Copolymer Development for Specialty Applications

Caprolactam is the monomer of choice for developing copolymers with laurolactam where specific thermal and crystalline properties are required. Research demonstrates that by simply switching the initiator from CLNa to CLMgBr, the resulting copolymer can be engineered to have either a single melting point and uniform crystal structure or a more complex, dual-phase morphology [6]. This tunability allows material scientists to design polymers with specific performance characteristics, such as targeted melting behavior or varied crystalline phases, for niche engineering plastics and films.

Technical Documentation Hub

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